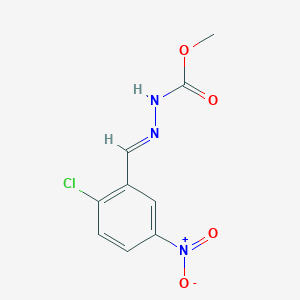![molecular formula C25H19BrN2O3 B323121 N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B323121.png)
N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide is a complex organic compound with the molecular formula C25H19BrN2O3 and a molecular weight of 475.3 g/mol This compound is characterized by its unique structure, which includes a bromonaphthalene moiety, an acetyl group, and a biphenyl carbohydrazide segment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide typically involves multiple steps, starting with the preparation of the bromonaphthalene derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
化学反応の分析
Types of Reactions
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
科学的研究の応用
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Although not widely used in industrial applications, its derivatives may find use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety can bind to hydrophobic pockets in proteins, while the carbohydrazide segment may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound shares the bromonaphthalene moiety but differs in its overall structure and functional groups.
Biphenyl derivatives: Compounds with biphenyl backbones are common in organic chemistry and have diverse applications.
Uniqueness
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide is unique due to its combination of a bromonaphthalene moiety and a biphenyl carbohydrazide segment. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C25H19BrN2O3 |
|---|---|
分子量 |
475.3 g/mol |
IUPAC名 |
N//'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C25H19BrN2O3/c26-24-21-9-5-4-8-19(21)14-15-22(24)31-16-23(29)27-28-25(30)20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-15H,16H2,(H,27,29)(H,28,30) |
InChIキー |
RTAHCPMHIYWSCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-(2-{benzyl[4-(2,4-dichlorophenoxy)butanoyl]amino}ethyl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B323038.png)
![N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B323039.png)
![3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B323041.png)

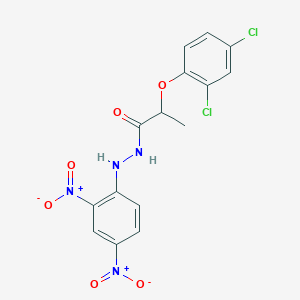
![N-(3-chloro-2-methylphenyl)-4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B323047.png)
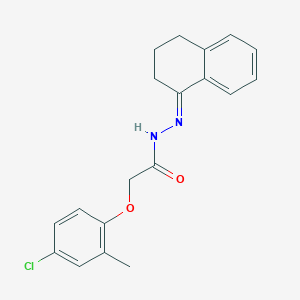
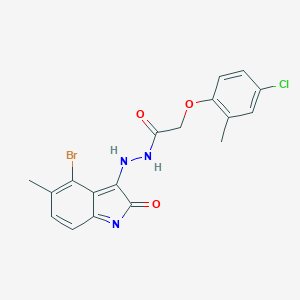
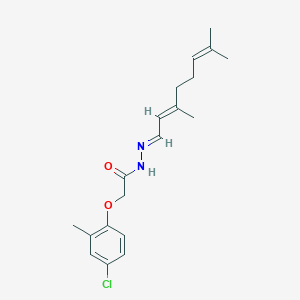
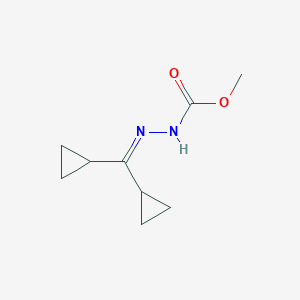
![Methyl 2-[2-(ethoxycarbonyl)-1-methylbutylidene]hydrazinecarboxylate](/img/structure/B323055.png)
![methyl N-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propylamino]carbamate](/img/structure/B323057.png)
![Methyl 2-[2-(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B323060.png)
